![molecular formula C18H19FN2O4S B5660518 N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide](/img/structure/B5660518.png)
N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activity. This compound is part of a class of chemicals known for their diverse chemical and physical properties, making them valuable in various scientific studies.
Synthesis Analysis
The synthesis of compounds related to "N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" involves complex chemical reactions, often starting from basic aromatic or heteroaromatic units. Techniques such as nucleophilic substitution, amidation, and sulfonamide formation are commonly employed. These processes require precise control over reaction conditions to achieve high yields and selectivity.
Molecular Structure Analysis
The molecular structure of compounds similar to "N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the electronic environment, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including hydrolysis, reduction, and condensation, which can modify their chemical structure and, consequently, their biological activity. Their chemical properties, such as solubility, stability, and reactivity, are influenced by the presence of functional groups such as the sulfonyl and amide moieties.
Physical Properties Analysis
The physical properties of these compounds, including melting point, boiling point, solubility in different solvents, and crystalline structure, are essential for their characterization and application in different fields. These properties are determined using techniques like differential scanning calorimetry (DSC) and solubility tests.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, play a significant role in the compound's applications in chemical synthesis and drug design. Studies on these properties help in the optimization of the compounds for desired biological activities.
For a deeper exploration and specific studies on the synthesis, structure, and properties of "N-(2-fluorophenyl)-3-[(tetrahydro-2H-pyran-4-ylamino)sulfonyl]benzamide" and related compounds, the following references provide extensive insights:
- Zhou et al., 2008 describe the design, synthesis, and biological evaluation of a related histone deacetylase inhibitor.
- Kranjc et al., 2012 focus on the synthesis and crystal structure of compounds with a similar pyran moiety.
- Li et al., 2008 and Gangapuram et al., 2009 discuss the synthesis and potential biological activities of structurally related compounds.
properties
IUPAC Name |
N-(2-fluorophenyl)-3-(oxan-4-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-6-1-2-7-17(16)20-18(22)13-4-3-5-15(12-13)26(23,24)21-14-8-10-25-11-9-14/h1-7,12,14,21H,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOEIQLAOXYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.